molecular formula C11H17NO2 B2831378 3-Amino-3-(4-ethoxyphenyl)propan-1-ol CAS No. 683221-11-6

3-Amino-3-(4-ethoxyphenyl)propan-1-ol

Cat. No.: B2831378
CAS No.: 683221-11-6
M. Wt: 195.262
InChI Key: IZBNPXYEYWHXKS-UHFFFAOYSA-N
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Description

3-Amino-3-(4-ethoxyphenyl)propan-1-ol: is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenylpropanolamine, featuring an amino group and an ethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine.

    Hydroxylation: Finally, the amine is hydroxylated to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-3-(4-ethoxyphenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 3-(4-ethoxyphenyl)propanal or 3-(4-ethoxyphenyl)propanone.

    Reduction: Formation of various amine or alcohol derivatives.

    Substitution: Formation of substituted phenylpropanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The ethoxy group may enhance its lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propan-1-ol
  • 3-Amino-3-(3-methoxyphenyl)propan-1-ol
  • 3-(3,4-Dimethoxyphenyl)-1-propanol

Comparison:

  • 3-Amino-3-(4-ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to methoxy-substituted analogs.
  • The ethoxy group may provide different steric and electronic effects, potentially leading to distinct pharmacological profiles and synthetic applications.

Properties

IUPAC Name

3-amino-3-(4-ethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBNPXYEYWHXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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